1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro-
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Overview
Description
1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- is a complex organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of a naphthalenone core structure, which is fused with a dihydro-oxazolyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- involves several steps. One common method includes the cyclocondensation of appropriate precursors. For example, the condensation of resin-supported thioamides with hydrazine monohydrate in hot dioxane can yield derivatives of this compound . Another method involves the use of oxazolyl-functionalized trithiocarbonate RAFT agents in polymerization reactions .
Chemical Reactions Analysis
1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include hydrazine monohydrate, dioxane, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds and as a precursor in polymerization reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- involves its interaction with specific molecular targets. For example, its derivatives have been shown to inhibit protein kinase Cθ, a key enzyme involved in various cellular processes . The compound’s effects are mediated through its binding to these molecular targets, leading to the modulation of specific signaling pathways.
Comparison with Similar Compounds
Similar compounds to 1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- include:
4,5-Dihydro-1,2,4-triazin-6(1H)-ones: These compounds share a similar heterocyclic structure and exhibit a range of bioactivities.
Oxazolyl-functionalized trithiocarbonate RAFT agents: These compounds are used in similar polymerization reactions and have comparable structural features.
The uniqueness of 1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
29947-04-4 |
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Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C15H17NO2/c1-15(2)9-18-14(16-15)11-7-10-5-3-4-6-12(10)13(17)8-11/h3-6,11H,7-9H2,1-2H3 |
InChI Key |
FUNPYYBKUNMBLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2CC3=CC=CC=C3C(=O)C2)C |
Origin of Product |
United States |
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